molecular formula C14H19FN2O2 B5671490 Ethyl 2-[4-(4-fluorophenyl)piperazin-1-yl]acetate

Ethyl 2-[4-(4-fluorophenyl)piperazin-1-yl]acetate

Cat. No.: B5671490
M. Wt: 266.31 g/mol
InChI Key: CACKSBIPBQOEKJ-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(4-fluorophenyl)piperazin-1-yl]acetate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of pharmaceutical agents. The presence of the fluorophenyl group in this compound enhances its pharmacological properties, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-(4-fluorophenyl)piperazin-1-yl]acetate typically involves the reaction of 4-fluorophenylpiperazine with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(4-fluorophenyl)piperazin-1-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[4-(4-fluorophenyl)piperazin-1-yl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including its use as an anxiolytic or antipsychotic agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(4-fluorophenyl)piperazin-1-yl]acetate involves its interaction with specific molecular targets in the body. The fluorophenyl group enhances its binding affinity to certain receptors, such as serotonin or dopamine receptors, which are involved in the regulation of mood and behavior. The compound may act as an agonist or antagonist at these receptors, modulating their activity and leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate
  • 4-(4-Fluorophenyl)piperazine
  • 4-(4-Bromophenyl)piperazine

Uniqueness

Ethyl 2-[4-(4-fluorophenyl)piperazin-1-yl]acetate is unique due to the presence of the ethyl ester group, which can be easily modified to introduce different functional groups. This makes it a versatile intermediate for the synthesis of a wide range of piperazine derivatives with diverse biological activities .

Properties

IUPAC Name

ethyl 2-[4-(4-fluorophenyl)piperazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2/c1-2-19-14(18)11-16-7-9-17(10-8-16)13-5-3-12(15)4-6-13/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACKSBIPBQOEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCN(CC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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